5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
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Overview
Description
5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both pyrazole and thiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with thiophene-2-carbaldehyde under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.
Reduction: 5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pyrazole ring is known to engage in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
- 5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol
Comparison: 5-(4-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the presence of both a pyrazole and a thiophene ring, which imparts distinct electronic and steric properties. This dual-ring structure can enhance its reactivity and binding interactions compared to similar compounds that may only contain one of these rings .
Properties
Molecular Formula |
C9H8N2OS |
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Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-(4-methylpyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2OS/c1-7-4-10-11(5-7)9-3-2-8(6-12)13-9/h2-6H,1H3 |
InChI Key |
IGDQEFHRQSIHKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
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